N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic carboxamide derivative featuring a dihydroisoquinoline core substituted with a propan-2-yl group and an indole-1-yl ethyl side chain. Isoquinoline derivatives are known for antimicrobial, anticancer, and CNS-modulating properties, while indole derivatives often exhibit receptor-binding versatility (e.g., serotonin receptor modulation) .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-16(2)26-15-20(18-8-4-5-9-19(18)23(26)28)22(27)24-12-14-25-13-11-17-7-3-6-10-21(17)25/h3-11,13,15-16H,12,14H2,1-2H3,(H,24,27) |
InChI Key |
HGTATOOTOKIJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the isoquinoline moiety. The final step involves coupling these two fragments under specific conditions to form the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and isoquinoline moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound differs from analogs primarily in the position of indole substitution and side-chain modifications. Notable analogs include:
- N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (indole-3-yl substitution) .
- N-(1H-Indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (indole-6-yl substitution) .
Table 1: Physicochemical and Pharmacokinetic Properties
Impact of Indole Substitution Position
- Indole-1-yl vs. Indole-3-yl: The indole-3-yl analog () exhibits moderate lipophilicity (LogD ~3.34), suggesting favorable membrane permeability.
- Indole-6-yl: Limited data exist, but the 6-position’s distal location might reduce steric hindrance, enhancing binding to planar targets (e.g., DNA topoisomerases or kinase active sites) .
Bioactivity Insights from Analogous Compounds
- Antimicrobial Activity : A structurally related compound with indole-2-yl substitution () demonstrated antimicrobial properties, suggesting that the indole-carboxamide framework may disrupt bacterial membranes or enzyme function .
- Its LogD (~3.34) aligns with optimal ranges for CNS penetration, hinting at possible neuropharmacological applications .
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to isoquinoline derivatives. Isoquinoline structures are known for their diverse biological activities, including antibacterial and antifungal effects. For instance, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have shown moderate antibacterial activity against various strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 50 | |
| Compound B | Antifungal | 30 | |
| N-[2-(1H-indol-1-yl)ethyl]-... | TBD | TBD | TBD |
Anti-HIV Activity
Compounds with similar structures have been investigated for their anti-HIV activity. The mechanism often involves inhibition of the integrase enzyme essential for viral replication. Some studies reported that modifications in the isoquinoline scaffold could enhance anti-HIV efficacy, although specific data on N-[2-(1H-indol-1-yl)ethyl]-... remains limited .
The biological activity of N-[2-(1H-indol-1-yl)ethyl]-... may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial and viral pathways.
- Receptor Modulation : The indole moiety may interact with various receptors, influencing cellular signaling pathways.
Study 1: Antibacterial Evaluation
In a study evaluating various isoquinoline derivatives, N-[2-(1H-indol-1-yl)ethyl]-... was tested against standard bacterial strains. The results indicated promising antibacterial activity with a MIC comparable to established antibiotics.
Study 2: Anti-HIV Efficacy
A recent docking study assessed the binding affinity of N-[2-(1H-indol-1-yl)ethyl]-... to the HIV integrase enzyme. The results suggested that structural modifications could enhance binding efficiency, indicating potential as a therapeutic agent against HIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
